

Initial Safety Assessment of CC-3240: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CC-3240

Cat. No.: B12383523

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CC-3240 is a novel, potent, and selective molecular glue degrader targeting Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CaMKK2). This document provides an in-depth technical guide summarizing the initial safety and pharmacological profile of **CC-3240** based on available preclinical data. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the core characteristics of this compound. Quantitative data are presented in structured tables, and key mechanistic pathways are visualized to facilitate a comprehensive understanding.

Introduction

CC-3240 is an optimized molecular glue degrader that hijacks the ubiquitin-proteasome system to induce the targeted degradation of CaMKK2.^[1] By promoting the formation of a ternary complex between CaMKK2 and an E3 ubiquitin ligase, **CC-3240** facilitates the ubiquitination and subsequent proteasomal degradation of the kinase. This mechanism of action offers a distinct pharmacological approach compared to traditional kinase inhibition.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of **CC-3240** based on preclinical studies.

Table 1: In Vitro Potency and Efficacy

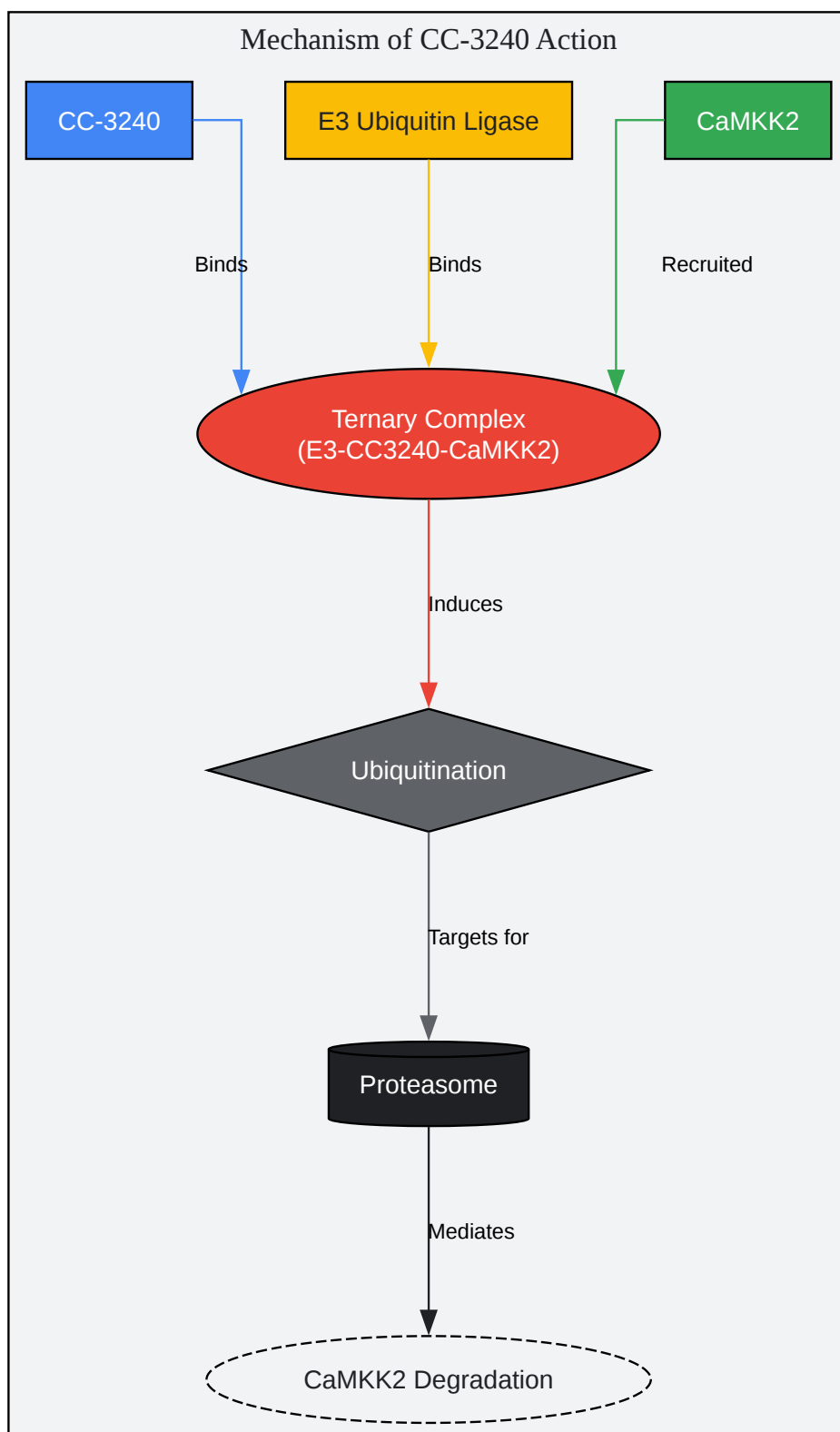
Parameter	Cell Line	Value	Reference
Binding Affinity (IC ₅₀)	-	9 nM	[1]
Degradation (DC ₅₀)	ePL-CaMKK2-expressing HEK-293T	0.29 μM	[2][3]
THP1	100 nM	[1]	
Max Degradation (D _{max})	ePL-CaMKK2-expressing HEK-293T	84%	[2][3]
THP1	92%	[1]	

Table 2: In Vivo Pharmacokinetics in C57BL/6 Mice (10 mg/kg, s.c.)

Parameter	Value	Reference
Time to Max Concentration (t _{max})	0.5 hours	[2][3][4]
Bioavailability	100%	[2][3][4]
Area Under the Curve (AUC ₂₄)	39.9 h·μM	[2][3][4]

Mechanism of Action: CaMKK2 Degradation

CC-3240 functions as a molecular glue, inducing the proximity of CaMKK2 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CaMKK2 by the proteasome. This targeted protein depletion results in the modulation of downstream signaling pathways.



[Click to download full resolution via product page](#)

Mechanism of **CC-3240** induced CaMKK2 degradation.

Preclinical Safety and Toxicology

In Vivo Observations

In a study utilizing an orthotopic E0771 syngeneic triple-negative breast cancer tumor model, treatment with **CC-3240** at a dose of 10 mg/kg daily for 10 days did not result in significant changes in myeloid cell composition or tumor growth inhibition.[3][4]

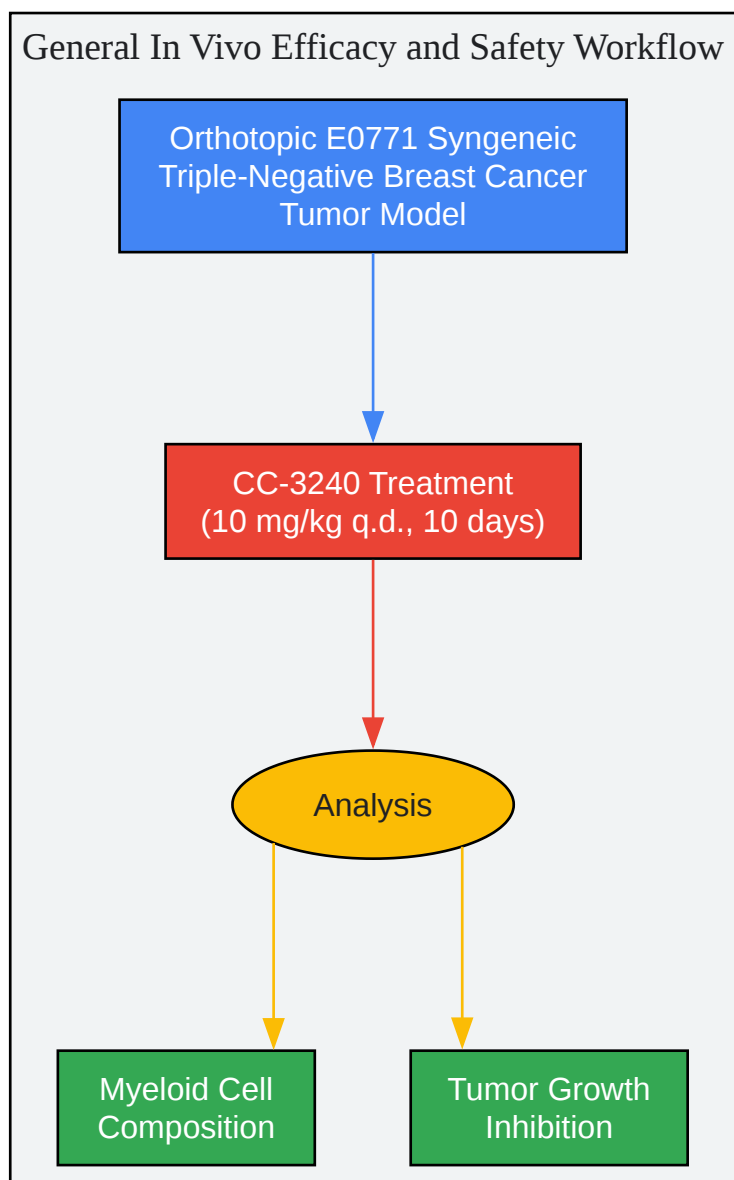
A notable finding from preclinical studies is the effect of CaMKK2 degraders, including **CC-3240**, on natural killer (NK) cell viability. Unlike CaMKK2 inhibitors which did not affect NK cell viability, the degraders were observed to decrease it.[2][3][4] In contrast, both inhibitors and degraders of CaMKK2 were found to increase CD8+ T-cell proliferation and reduce the migratory capacity and metastatic potential of mammary tumors.[2][3][4]

Available Safety Data

A Safety Data Sheet (SDS) for **CC-3240** indicates that no data is currently available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] The SDS provides standard handling and first-aid procedures for a chemical substance of unknown toxicity.[5]

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of **CC-3240** are not publicly available in the reviewed literature. The provided data is based on abstracts and summaries from scientific conferences. The following outlines a generalized workflow for the in vivo study mentioned.



[Click to download full resolution via product page](#)

Generalized workflow for in vivo assessment.

Conclusion

The initial preclinical data for **CC-3240**, a CaMKK2 molecular glue degrader, demonstrates potent in vitro degradation of its target and favorable in vivo pharmacokinetic properties in mice. While it shows promise in modulating immune cell responses, particularly by increasing CD8+ T-cell proliferation, a decrease in NK cell viability has been noted. Comprehensive toxicology studies are not yet publicly available, which will be critical for a full safety

assessment and further clinical development. The information provided in this document serves as a foundational guide for researchers and professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Glues | DC Chemicals [dcchemicals.com]
- 2. Portico [access.portico.org]
- 3. BMS identifies selective inhibitors and heterobifunctional degraders of CAMKK2 | BioWorld [bioworld.com]
- 4. Portico [access.portico.org]
- 5. targetmol.com [targetmol.com]
- To cite this document: BenchChem. [Initial Safety Assessment of CC-3240: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383523#initial-safety-assessment-of-cc-3240>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com